molecular formula C8H6INS B1298452 5-Iodo-2-methyl-1,3-benzothiazole CAS No. 90414-61-2

5-Iodo-2-methyl-1,3-benzothiazole

Cat. No.: B1298452
CAS No.: 90414-61-2
M. Wt: 275.11 g/mol
InChI Key: UUODOEGHZZBDBL-UHFFFAOYSA-N
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Description

5-Iodo-2-methyl-1,3-benzothiazole: is an organic compound with the molecular formula C8H6INS . It is a derivative of benzothiazole, where the hydrogen atom at the 5th position is replaced by an iodine atom, and the hydrogen atom at the 2nd position is replaced by a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-2-methyl-1,3-benzothiazole typically involves the diazotization of 2-methyl-1,3-benzothiazol-5-amine, followed by the substitution of the diazo group with iodine. The reaction conditions generally include the use of sodium nitrite and hydrochloric acid for diazotization, and potassium iodide for the substitution reaction .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, and implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions: 5-Iodo-2-methyl-1,3-benzothiazole can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrogen derivative.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products:

Scientific Research Applications

Chemistry: 5-Iodo-2-methyl-1,3-benzothiazole is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various heterocyclic compounds.

Biology and Medicine: Its derivatives have been studied for their antimicrobial, anticancer, and anti-inflammatory properties .

Industry: In the industrial sector, this compound is used in the production of dyes and pigments. It is also employed in the synthesis of materials with specific electronic and optical properties .

Mechanism of Action

The mechanism of action of 5-Iodo-2-methyl-1,3-benzothiazole and its derivatives often involves interaction with biological macromolecules such as proteins and nucleic acids. The iodine atom can participate in halogen bonding, which enhances the binding affinity of the compound to its molecular targets. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 5-Iodo-2-methyl-1,3-benzothiazole is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity. The iodine atom’s larger size and higher polarizability compared to other halogens contribute to its unique properties, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

5-iodo-2-methyl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6INS/c1-5-10-7-4-6(9)2-3-8(7)11-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUODOEGHZZBDBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6INS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00347609
Record name 5-Iodo-2-methyl-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00347609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90414-61-2
Record name 5-Iodo-2-methyl-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00347609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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